METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE
Description
METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE is a heterocyclic compound featuring a pyrazolo-triazolo-pyrazine core fused with a 4-chlorophenyl group and a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c1-34-22(32)16-4-2-3-5-17(16)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-6-8-15(24)9-7-14/h2-12H,13H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPVWBZVKCYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole and pyrazine moieties is often linked to enhanced anticancer properties due to their ability to interact with specific biological targets.
- Neurological Disorders : Research indicates that derivatives of this compound may act on neurokinin receptors, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.
Biochemical Research
The compound can serve as a tool in biochemical assays to study enzyme interactions and receptor binding. Its structural features allow it to be used in:
- Inhibitor Studies : Investigating the inhibition of specific enzymes or receptors can provide insights into metabolic pathways and disease mechanisms.
- Drug Design : The structure can be modified to optimize efficacy and reduce side effects in drug development processes.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic applications:
Mechanism of Action
The mechanism of action of METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which this compound is studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound’s pyrazolo-triazolo-pyrazine core distinguishes it from simpler triazole or pyrazine derivatives. For example:
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones (): These derivatives exhibit antimicrobial activity against plant pathogens, with inhibition rates comparable to commercial fungicides. However, their core lacks the fused triazolo-pyrazine system, which may reduce metabolic stability compared to the target compound .
- Metosulam (): A triazolopyrimidine sulfonanilide herbicide, this compound shares a triazole-fused heterocycle but lacks the pyrazine and benzoate moieties. Its mode of action involves acetolactate synthase inhibition, suggesting that the target compound’s additional rings could modulate selectivity or potency .
Functional Group Contributions
- 4-Chlorophenyl Group: This substituent is common in agrochemicals (e.g., chlorinated herbicides in ) and pharmaceuticals due to its lipophilicity and resistance to oxidative degradation. Its presence in the target compound may enhance membrane permeability compared to non-halogenated analogs .
- Methyl Benzoate Ester : Esters are often used as prodrug moieties to improve bioavailability. In contrast, compounds like phosphorylated coumarins () rely on borane-mediated reductions for activation, which may introduce synthetic complexity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Agrochemical Relevance: The rise of fluorinated pesticides () underscores the need for halogenated heterocycles, positioning the target compound as a candidate for novel herbicide development .
- Unanswered Questions: No direct data exists on the compound’s toxicity, environmental persistence, or enzymatic targets. Future studies should prioritize mechanistic assays (e.g., enzyme inhibition) and comparative pharmacokinetics .
Biological Activity
Methyl 2-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 446.9 g/mol. Its structure features a chlorophenyl group and a triazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown efficacy against various bacteria such as Staphylococcus aureus and Escherichia coli. In one study, compounds similar to methyl 2-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate demonstrated moderate to strong inhibition against these pathogens .
| Microorganism | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | Methyl 2-({2-[9-(4-chlorophenyl)...}) |
| Escherichia coli | 12 | Methyl 2-({2-[9-(4-chlorophenyl)...}) |
| Enterococcus faecalis | 10 | Methyl 2-({2-[9-(4-chlorophenyl)...}) |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, derivatives with similar structures have shown cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .
The biological activity of methyl 2-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It might bind to receptors that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
In a comparative study published in Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial activity. Among them, methyl 2-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate exhibited significant activity against Enterobacter aerogenes and Bacillus cereus .
Cytotoxicity Evaluation
A separate study focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The results indicated that the compound could induce apoptosis in HepG-2 cells through the activation of caspase pathways . This suggests potential for development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including cyclization of pyrazolo-triazolo-pyrazine cores, followed by coupling with a substituted benzoate moiety. Key intermediates include 4-chlorophenyl-substituted pyrazolo-triazolo-pyrazine derivatives and acetylated amino benzoate precursors. Reflux conditions with coupling agents (e.g., EDC/HOBt) are often used for amide bond formation. Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the integration of aromatic protons and substituent positions.
- IR Spectroscopy : To identify carbonyl (C=O) and amide (N–H) functional groups.
- Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): To resolve ambiguities in stereochemistry or regioselectivity .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility is tested in polar (DMSO, methanol) and semi-polar (DMF, acetone) solvents. Stability is evaluated under physiological conditions (e.g., PBS buffer at pH 7.4, 37°C) using HPLC to detect degradation products over 24–72 hours. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies optimize reaction yields for the pyrazolo-triazolo-pyrazine core synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions during heterocycle formation. Systematic Design of Experiments (DoE) is recommended to identify critical parameters .
Q. How can contradictory bioactivity data from different assays be resolved?
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
- Metabolite Profiling : Use LC-MS to rule out interference from degradation products.
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent residuals) .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinase domains).
- MD Simulations : GROMACS or AMBER assess binding stability over nanosecond timescales.
- QSAR Models : Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with activity trends .
Q. How does the 4-chlorophenyl substituent influence SAR in related analogs?
Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Test analogs for:
- Enzyme Inhibition : IC50 shifts in kinase or protease assays.
- Cytotoxicity : MTT assays in cancer cell lines. Evidence from triazolo-thiadiazole analogs shows halogenated aryl groups enhance lipophilicity and target binding .
Q. What analytical methods detect trace impurities from incomplete coupling reactions?
- HPLC-DAD/MS : Quantifies unreacted acetylated intermediates.
- NMR Relaxation Experiments : Detects residual solvents (e.g., DMF) at ppm levels.
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N .
Q. How can stability under oxidative or hydrolytic conditions be improved?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to protect labile amide bonds.
- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins for encapsulation.
- pH Adjustment : Buffer solutions (pH 5–6) minimize hydrolysis of the methyl ester group .
Methodological Guidance
Designing a robust protocol for scaling up synthesis:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Green Chemistry Principles : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Safety : Mitigate exothermic risks during acetylations via controlled dropwise addition and cooling .
Resolving regioselectivity conflicts in heterocyclic ring formation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
